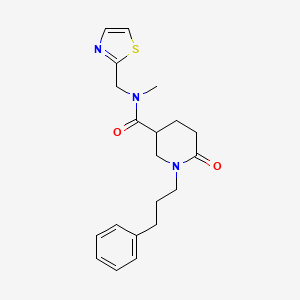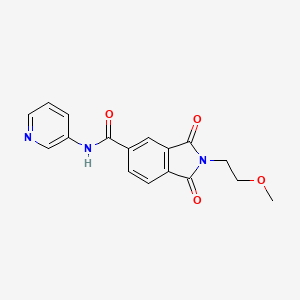![molecular formula C25H19ClN2O2 B5152018 N-[4-(benzoylamino)-3-methylphenyl]-5-chloro-1-naphthamide](/img/structure/B5152018.png)
N-[4-(benzoylamino)-3-methylphenyl]-5-chloro-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzoylamino)-3-methylphenyl]-5-chloro-1-naphthamide, commonly known as BML-210, is a synthetic compound that belongs to the family of naphthamides. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of BML-210 is not fully understood, but it is believed to involve the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation. BML-210 has been shown to inhibit COX-2 activity by binding to its active site and preventing the conversion of arachidonic acid into prostaglandins. This leads to a reduction in the inflammatory response and the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects
BML-210 has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that BML-210 inhibits the activity of COX-2, leading to a reduction in the production of prostaglandins. Moreover, BML-210 has been shown to induce apoptosis and inhibit the proliferation of cancer cells by targeting various signaling pathways. Additionally, BML-210 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
BML-210 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. Moreover, BML-210 has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are some limitations to using BML-210 in lab experiments. It has poor solubility in aqueous solutions, making it difficult to administer in vivo. Additionally, the toxicity of BML-210 has not been fully characterized, and its long-term effects on human health are not known.
Future Directions
There are several future directions for the research on BML-210. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, BML-210 has shown promise as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer. Additionally, BML-210 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and further research is needed to explore its potential as a treatment for these disorders. Finally, the development of new formulations of BML-210 with improved solubility and bioavailability could enhance its therapeutic potential in vivo.
Conclusion
In conclusion, BML-210 is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The synthesis method of BML-210 involves the reaction of 5-chloro-1-naphthylamine with 3-methyl-4-aminobenzoyl chloride in the presence of triethylamine. BML-210 has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are some limitations to using BML-210 in lab experiments, including its poor solubility in aqueous solutions and the lack of knowledge about its long-term effects on human health. Further research is needed to explore the potential therapeutic applications of BML-210 in various diseases.
Synthesis Methods
The synthesis of BML-210 involves the reaction of 5-chloro-1-naphthylamine with 3-methyl-4-aminobenzoyl chloride in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature, and the resulting product is purified through column chromatography. The yield of the synthesis process is approximately 70%, and the purity of the compound is confirmed through NMR and HPLC analysis.
Scientific Research Applications
BML-210 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anticancer, and neuroprotective effects in preclinical studies. In vitro studies have demonstrated that BML-210 inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. Moreover, BML-210 has been shown to induce apoptosis and inhibit the proliferation of cancer cells in various cancer types, including breast, lung, and colon cancer. Additionally, BML-210 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-5-chloronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O2/c1-16-15-18(13-14-23(16)28-24(29)17-7-3-2-4-8-17)27-25(30)21-11-5-10-20-19(21)9-6-12-22(20)26/h2-15H,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEQWWQZSKVYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Cl)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-{3-methyl-4-[(phenylcarbonyl)amino]phenyl}naphthalene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5151936.png)
![ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5151943.png)

![4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5151967.png)
![ethyl 4-amino-2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5151977.png)
![N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B5151983.png)
![11-(2,3-dihydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5151989.png)
![3-benzyl-7-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane hydrochloride](/img/structure/B5152001.png)
![methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5152010.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(1-piperidinylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5152014.png)
![N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5152026.png)
![6-amino-3-phenyl-4-(1-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5152033.png)
![ethyl 2-({[(4-chlorophenyl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5152042.png)
